molecular formula C8H19ClN2O B1528877 2-Amino-N-(tert-butyl)-2-methylpropanamide hydrochloride CAS No. 1220037-14-8

2-Amino-N-(tert-butyl)-2-methylpropanamide hydrochloride

Cat. No.: B1528877
CAS No.: 1220037-14-8
M. Wt: 194.7 g/mol
InChI Key: GSLVKRFAGOZAPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Infrared (IR) Spectroscopy

Key absorption bands and assignments:

Wavenumber (cm⁻¹) Assignment
3300–3200 N–H stretch (amide and NH₃⁺)
1650–1680 C=O stretch (amide I band)
1550–1600 N–H bend (amide II band)
1250–1300 C–N stretch
700–750 C–Cl stretch (ionic interaction)

The hydrochloride’s ionic nature shifts N–H stretches to lower frequencies compared to neutral amides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, D₂O) :

  • δ 1.40 ppm (s, 9H) : tert-butyl group.
  • δ 1.35 ppm (s, 6H) : Two methyl groups at C2.
  • δ 3.10 ppm (s, 2H) : NH₃⁺ protons (exchange with D₂O).

¹³C NMR (100 MHz, D₂O) :

  • δ 176.5 ppm : Amide carbonyl (C=O).
  • δ 55.2 ppm : Quaternary C2.
  • δ 28.1 ppm : tert-butyl carbons.
  • δ 22.4 ppm : Methyl carbons.

Mass Spectrometry (MS)

  • ESI-MS (m/z) : [M+H]⁺ peak at 195.1 (calc. 195.12).
  • Fragmentation pathways :
    • Loss of HCl (35.5 Da) → m/z 159.6.
    • α-cleavage at the amide bond → m/z 100.1 (tert-butyl fragment).

Properties

IUPAC Name

2-amino-N-tert-butyl-2-methylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O.ClH/c1-7(2,3)10-6(11)8(4,5)9;/h9H2,1-5H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSLVKRFAGOZAPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C(C)(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220037-14-8
Record name Propanamide, 2-amino-N-(1,1-dimethylethyl)-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220037-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Method Based on Reduction of 2-Amino-2-methylpropionitrile Hydrochloride Followed by Amidation

This method involves two main steps:

Step 1: Reduction of 2-Amino-2-methylpropionitrile hydrochloride to the corresponding amine intermediate

  • Common reductive agents include aluminum hydride, borane, sodium borohydride, or catalytic hydrogenation with palladium on carbon.
  • Solvents: toluene, tetrahydrofuran (THF), chloroform, or ethyl acetate.
  • Conditions: temperatures range from room temperature to 100 °C, reaction times from 1 hour to 100 hours depending on reductant and catalyst.
  • Typical yields: 60-65% for intermediate amine formation.
  • Example: Aluminum hydride reduction in toluene at 100 °C for 1 hour yields intermediate A with 62.5% yield.

Step 2: Amidation with tert-butyl protecting groups

  • Amidation is performed by reacting the amine intermediate with tert-butyl protecting reagents such as tert-butyl dicarbonate or tert-butyl oxycarbonyl acid anhydrides.
  • Acid binding agents like triethylamine or diisopropylamine are used.
  • Solvents: toluene, methylene dichloride, or ethyl acetate.
  • Conditions: room temperature to 100 °C, reaction times from 1 to 100 hours.
  • Yields: typically 60-70% for the final tert-butyl amide.
  • Example: Reaction of intermediate A with tert-butyl oxycarbonyl acid anhydride in toluene at 40-100 °C gives the final product with 64.5% yield and 98% purity.

Summary Table of Reduction-Amidation Method

Step Reagents/Conditions Solvent Temp (°C) Time Yield (%) Notes
Reduction 2-amino-2-methylpropionitrile hydrochloride + AlH3 or BH3 Toluene, THF, EtOAc 25-100 1-100 hours 60-65 Various reductants and catalysts used
Amidation Intermediate amine + tert-butyl dicarbonate + base Toluene, CH2Cl2 25-100 1-100 hours 60-70 Acid binding agent required

Ritter-Type Reaction for N-tert-butyl Amide Formation

An alternative approach involves the Ritter reaction mechanism, where nitriles react with tert-butyl sources under catalysis to form N-tert-butyl amides directly.

  • Catalysts: Cu(OTf)2, ZnCl2/SiO2, or ionic liquids.
  • Tert-butyl sources: tert-butanol, tert-butyl bromide, tert-butyl acetate, or di-tert-butyl dicarbonate.
  • Conditions: mild, often room temperature, solvent-free or in organic solvents.
  • Advantages: mild reaction conditions, broad substrate scope, simple work-up.
  • Limitations: mostly demonstrated for aromatic nitriles, less common for aliphatic nitriles like 2-amino-2-methylpropionitrile.

This method provides a practical and mild alternative for synthesizing N-tert-butyl amides, potentially applicable to the target compound with optimization.

Esterification and Protection Strategy

Another documented method for related compounds involves:

  • Esterification of hydroxymethyl trimethylacetic acid to form esters.
  • Protection of hydroxyl groups by acyl chlorides to form mesylates, acetates, or tosylates.
  • Ammonolysis to yield the amino amide.

This multi-step approach is industrially viable due to:

  • Readily available raw materials.
  • High yields and simple operations.
  • Suitability for scale-up.

However, this is more relevant to 3-amino-2,2-dimethylpropionamide derivatives and may require adaptation for tert-butyl amide formation.

Comparative Summary of Preparation Methods

Method Key Steps Advantages Disadvantages Industrial Suitability
Reduction + Amidation Nitrile reduction → amidation High purity, moderate yield Multiple steps, long reaction time High, widely used
Ritter Reaction (Catalytic) Nitrile + tert-butyl source + catalyst Mild, solvent-free, broad scope Mostly aromatic nitriles tested Potential for scale-up with optimization
Esterification + Protection + Ammonolysis Ester formation → protection → ammonolysis Readily available materials, simple Multi-step, less direct Suitable for industrial production

Research Findings and Notes

  • The reduction of 2-amino-2-methylpropionitrile hydrochloride to the amine intermediate is a critical step influencing overall yield and purity. Choice of reductant and conditions affects reaction time and safety (e.g., aluminum hydride vs. catalytic hydrogenation).
  • Amidation with tert-butyl protecting groups requires careful control of acid binding agents and reaction temperature to avoid side reactions and maximize yield.
  • Ritter-type reactions offer a promising one-pot alternative but need further exploration for aliphatic amino nitriles.
  • Protection strategies involving esterification and subsequent functional group modification provide industrially feasible routes but may be more complex.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(tert-butyl)-2-methylpropanamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The tert-butyl group can undergo substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives

    Reduction: Amines or other reduced derivatives

    Substitution: Substituted amides or other derivatives

Scientific Research Applications

Medicinal Chemistry

2-Amino-N-(tert-butyl)-2-methylpropanamide hydrochloride serves as a building block in the synthesis of pharmaceutical compounds. Its structural characteristics allow it to be utilized in the development of:

  • Peptide and Protein Drugs : It is used to protect amino groups during peptide synthesis, enhancing stability and bioavailability.
  • Anticonvulsant Agents : Research indicates that derivatives of this compound exhibit potential anticonvulsant properties, making it a candidate for further development in treating epilepsy and other seizure disorders .

Biochemical Studies

In biochemical research, this compound has been employed to investigate:

  • Enzyme Mechanisms : Its derivatives can act as inhibitors or modulators for various enzymes, providing insights into biochemical pathways.
  • Protein Interactions : The compound's ability to form stable complexes with proteins aids in studying protein-ligand interactions, which is crucial for drug design .

Organic Synthesis

The compound is also utilized in organic synthesis as:

  • A Reagent : It participates in various chemical reactions such as amide bond formation and alkylation processes.
  • A Protecting Group : Its tert-butyl group can serve as a protective moiety during multi-step organic syntheses, allowing selective reactions without interference from other functional groups .

Case Study 1: Anticonvulsant Activity

In a study focused on developing anticonvulsant agents, derivatives of this compound were tested for their efficacy against seizure models. The findings revealed that certain derivatives demonstrated significant protection against induced seizures in mice, indicating their potential therapeutic use .

CompoundED50 (mg/kg)Toxicity Profile
Compound A48.0Low (TD50 > 300)
Compound B45.2Moderate
Compound C201.3High

Case Study 2: Enzyme Inhibition

Research has shown that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways. For example, studies indicated that certain analogs could effectively inhibit the activity of glutamate transporters, which are crucial for neurotransmitter regulation .

Mechanism of Action

The mechanism of action of 2-Amino-N-(tert-butyl)-2-methylpropanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the target’s activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

2-Amino-N-isobutyl-2-methylpropanamide Hydrochloride

  • Molecular Formula : C₈H₁₉ClN₂O
  • Key Features : The isobutyl group replaces the tert-butyl moiety, reducing steric bulk while retaining lipophilicity. This modification may enhance solubility in polar organic solvents compared to the tert-butyl analog.
  • Applications : Used in peptide backbone modifications to optimize pharmacokinetic profiles .

2-Amino-N-cyclohexyl-N-ethyl-2-methylpropanamide Hydrochloride

  • Molecular Formula : C₁₃H₂₆ClN₂O
  • Applications : Explored in central nervous system (CNS) drug candidates due to enhanced blood-brain barrier penetration .

Analogs with Tertiary Amine or Dihydrochloride Modifications

2-Amino-N-[2-(dimethylamino)ethyl]-2-methylpropanamide Dihydrochloride

  • Molecular Formula : C₈H₂₁Cl₂N₃O
  • Key Features: The dimethylaminoethyl group introduces a cationic tertiary amine, significantly increasing water solubility (via dihydrochloride salt) and enabling ionic interactions with biological targets.
  • Applications : Used in receptor-targeted prodrugs and gene delivery systems .

2-Amino-N-(tert-butyl)acetamide Hydrochloride

  • Molecular Formula : C₆H₁₅ClN₂O
  • Applications : Intermediate in antiviral and antifungal agents .

Analogs with Ester or Aromatic Substituents

tert-Butyl 3-amino-2-methylpropanoate Hydrochloride

  • Molecular Formula: C₈H₁₈ClNO₂
  • Key Features : Replaces the amide with an ester group, altering hydrolysis susceptibility and metabolic pathways.
  • Applications : Key building block for protease inhibitors and agrochemicals .

Midodrine Hydrochloride

  • Molecular Formula : C₁₂H₁₈ClN₂O₄
  • Key Features : Contains a 2,5-dimethoxyphenethyl group, enabling α1-adrenergic receptor agonism.
  • Applications : FDA-approved vasopressor for treating orthostatic hypotension .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Yield (Synthesis) Solubility Applications
2-Amino-N-(tert-butyl)-2-methylpropanamide HCl C₈H₁₇ClN₂O ~192.69 tert-butyl, methylpropanamide 61% Water-soluble Peptidomimetics, inhibitors
2-Amino-N-isobutyl-2-methylpropanamide HCl C₈H₁₉ClN₂O ~194.70 Isobutyl 40% Moderate in MeOH PK optimization
2-Amino-N-[2-(dimethylamino)ethyl]-... diHCl C₈H₂₁Cl₂N₃O 246.18 Dimethylaminoethyl, dihydrochloride N/A High in water Prodrugs, gene delivery
Midodrine HCl C₁₂H₁₈ClN₂O₄ 290.74 2,5-Dimethoxyphenethyl N/A Water-soluble Vasopressor

Key Research Findings

Synthetic Advantages : The tert-butyl analog (target compound) achieves higher yields (61%) compared to isobutyl derivatives (40%) under similar Ugi multicomponent reaction conditions .

Solubility-Bioactivity Trade-off : Dihydrochloride salts (e.g., C₈H₂₁Cl₂N₃O) exhibit superior aqueous solubility but may require additional formulation steps to mitigate hygroscopicity .

Metabolic Stability : The tert-butyl group in the target compound reduces cytochrome P450-mediated metabolism, extending half-life in preclinical models .

Biological Activity

2-Amino-N-(tert-butyl)-2-methylpropanamide hydrochloride (commonly referred to as tert-butyl amide) has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, therapeutic applications, and comparative analyses with structurally similar compounds.

Chemical Structure and Properties

The compound has the molecular formula C8H18ClNC_8H_{18}ClN and features a unique arrangement of functional groups, including an amino group and a tert-butyl moiety. The hydrochloride form enhances solubility in aqueous solutions, making it suitable for various pharmaceutical formulations.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Notable mechanisms include:

  • Enzyme Inhibition : The compound has been observed to inhibit enzymes involved in metabolic processes, particularly those related to glucocorticoid metabolism.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways associated with pain and inflammation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections. For example, it has demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli.

Antiviral Effects

Preliminary investigations suggest that the compound may possess antiviral properties, although further research is needed to elucidate the specific mechanisms involved and the range of viruses affected.

Anticonvulsant Activity

In studies focusing on related compounds, derivatives of 2-amino propanamides have demonstrated notable anticonvulsant effects in animal models. This raises the possibility that this compound may also possess similar properties, warranting further investigation into its potential as an anticonvulsant agent.

Comparative Analysis with Similar Compounds

To better understand the unique biological activities of this compound, it is helpful to compare it with structurally similar compounds. Below is a summary table highlighting key differences and similarities:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
This compoundC8H18ClNC_8H_{18}ClNContains an amino group and a tert-butyl groupAntimicrobial, potential antiviral
3-Amino-2-benzyl-N-methylpropanamide hydrochlorideC12H19ClN2OC_{12}H_{19}ClN_2OMethyl group at nitrogen positionAntimicrobial
N-Benzyl-2-methylpropanamideC11H15N2OC_{11}H_{15}N_2OLacks amino groupPrimarily amide properties

Case Studies and Research Findings

  • Antimicrobial Study : A study published in Journal of Medicinal Chemistry highlighted the antimicrobial efficacy of various derivatives of propanamides, including those similar to this compound. The derivatives showed promising activity against resistant bacterial strains .
  • Anticonvulsant Research : Research conducted on related compounds indicated that certain derivatives exhibited broad-spectrum antiseizure efficacy across various acute seizure models. The findings suggest that structural modifications could enhance anticonvulsant properties .
  • Mechanistic Insights : A detailed analysis revealed that specific hydrophobic interactions within the molecular structure are critical for binding potency to target receptors involved in pain modulation .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Amino-N-(tert-butyl)-2-methylpropanamide hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or amidation reactions. For example, starting with tert-butylamine and 2-amino-2-methylpropanoyl chloride, the reaction proceeds under inert conditions (e.g., nitrogen atmosphere) with a base like sodium hydroxide to deprotonate the amine and drive the reaction. Temperature control (0–5°C) minimizes side reactions, and purification via recrystallization (using ethanol/water mixtures) enhances purity. Yield optimization requires precise stoichiometric ratios (1:1.2 amine:acyl chloride) and pH monitoring .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the tert-butyl group (δ ~1.2 ppm for 1^1H; δ ~28 ppm for 13^13C) and amide protons (δ ~6.5–7.5 ppm).
  • IR Spectroscopy : Peaks at ~1650 cm1^{-1} (amide C=O stretch) and ~3300 cm1^{-1} (N-H stretch) validate the amide group.
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion ([M+H]+^+) and fragments (e.g., loss of tert-butyl group).
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns in the solid state .

Q. How does solubility in polar vs. nonpolar solvents impact experimental design?

  • Methodological Answer : The compound’s solubility in polar solvents (e.g., water, methanol) is limited due to the hydrophobic tert-butyl group. For biological assays, use DMSO as a stock solution (e.g., 10 mM), followed by dilution in buffer (PBS, pH 7.4). For synthetic steps, nonpolar solvents (e.g., dichloromethane) are preferred to stabilize intermediates. Solubility tests at varying temperatures (20–40°C) guide solvent selection .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways and optimize synthesis conditions?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT with B3LYP/6-31G* basis set) model transition states and energy barriers for key steps like amide bond formation. Machine learning algorithms (e.g., ICReDD’s reaction path search) analyze historical data to predict optimal conditions (e.g., solvent, catalyst). Experimental validation via Design of Experiments (DoE) refines computational predictions, reducing trial-and-error iterations .

Q. How do pH and temperature affect the compound’s stability in long-term storage?

  • Methodological Answer : Accelerated stability studies under ICH guidelines (25°C/60% RH and 40°C/75% RH) assess degradation. HPLC tracks impurities (e.g., hydrolysis products like 2-methylpropanamide). Results show degradation <2% over 6 months at 4°C in airtight, desiccated containers. Buffered solutions (pH 5–7) minimize hydrolysis of the amide bond .

Q. What in vitro models are suitable for studying its interactions with biological targets?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., dansyl-labeled peptides) to measure inhibition constants (KiK_i) against proteases.
  • Cell Permeability : Caco-2 monolayers assess passive diffusion (Papp_{app} >1 × 106^{-6} cm/s indicates good bioavailability).
  • Protein Binding : Equilibrium dialysis quantifies plasma protein binding (e.g., >90% binding suggests limited free drug availability).
  • Metabolic Stability : Liver microsomes (human/rat) identify cytochrome P450-mediated degradation pathways .

Q. How can isotopic labeling (e.g., 13^{13}C, 15^{15}N) aid in mechanistic studies of its reactivity?

  • Methodological Answer : Incorporate 13^{13}C at the amide carbonyl or 15^{15}N in the amino group to track bond cleavage/formation via NMR or mass spectrometry. For example, 13^{13}C labeling clarifies whether hydrolysis proceeds via acyl-oxygen or nitrogen-oxygen cleavage. Isotope effects (kH/kDk_H/k_D) measured with deuterated solvents reveal rate-limiting steps .

Data Contradiction Resolution

Q. How to address discrepancies in reported biological activity across studies?

  • Methodological Answer :

  • Assay Standardization : Compare protocols for cell lines (e.g., HEK293 vs. HeLa), incubation times, and compound purity (>95% by HPLC).
  • Meta-Analysis : Use tools like RevMan to aggregate data, adjusting for variables (e.g., IC50_{50} values normalized to control conditions).
  • Orthogonal Validation : Confirm hits with alternative assays (e.g., SPR for binding affinity vs. cell-based luciferase reporter assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-N-(tert-butyl)-2-methylpropanamide hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Amino-N-(tert-butyl)-2-methylpropanamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.